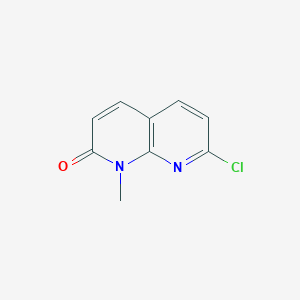

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

Übersicht

Beschreibung

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one, also known as 7-chloro-1-methylnaphthyridin-2(1H)-one, is a heterocyclic organic compound with a molecular formula of C10H7ClO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is widely used in scientific research due to its interesting properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

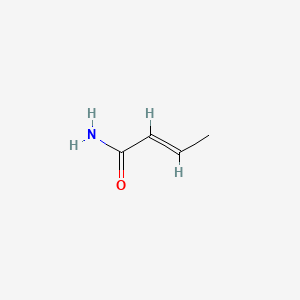

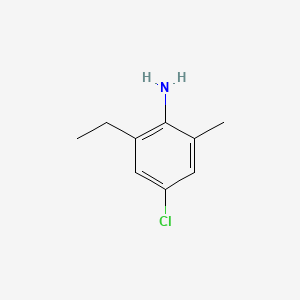

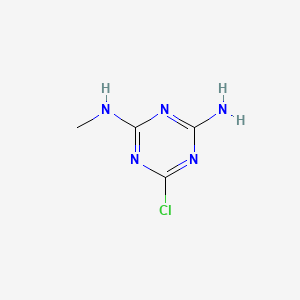

- A practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one has been achieved, starting from 2-chloro-4-(methylamino)nicotinaldehyde. This involves sequential, site-selective Suzuki–Miyaura cross-coupling reactions, yielding highly functionalized 1,6-naphthyridones (Montoir et al., 2014).

Synthesis of Complexes and Derivatives

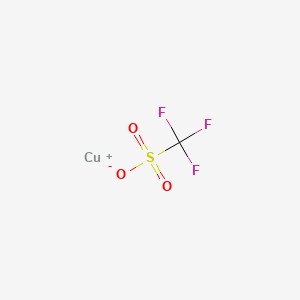

- Novel facial-capping tris-naphthyridyl compounds have been synthesized, including 2-chloro-5-methyl-7-((2,4-dimethyl-1,8-naphthyridin-7(1H)-ylidene)(2,4-dimethyl-1,8-naphthyridin-7-yl))methyl-1,8-naphthyridine and its Cu(I) and Pb(II) complexes. These show reversible hydrogen transfer and a geometric configuration conversion, highlighting the compound's versatility (Gan et al., 2011).

Antibacterial Activity

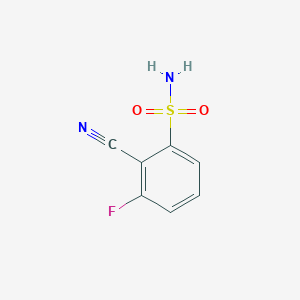

- 1,8-Naphthyridine sulfonamides, including derivatives of 7-chloro-1,8-naphthyridin-2(1H)-one, have shown potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential in combating antibiotic resistance mechanisms (Oliveira-Tintino et al., 2020).

Photophysical and Electrochemical Properties

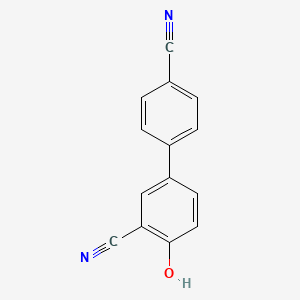

- Research has been conducted on the photophysical, electrochemical, and DNA-binding properties of fluorinated 1,8-naphthyridine-based boron heterocycles. Such studies are crucial for understanding the potential applications of these compounds in various fields, including medicinal chemistry (Bonacorso et al., 2018).

Ring Transformations and Tele‐Aminations

- The compound has been utilized in studies involving ring transformations and tele‐aminations in the reaction of 2‐halogeno‐ and 8‐halogeno‐1,7‐naphthyridines. Such reactions are significant in organic synthesis and the development of new pharmacological agents (Plas et al., 2010).

Potential Antimalarial Applications

- Some 1,8-naphthyridines, including 7-chloro-1,8-naphthyridin-2(1H)-one derivatives, have been explored for their antimalarial activity. Although the activity was minimal in preliminary screens, this research opens the door for further modifications and testing in antimalarial drug development (Barlin & Tan, 1984).

Luminescent Complex Synthesis

- A luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine has been synthesized, showcasing the potential of 1,8-naphthyridine derivatives in the development of new luminescent materials. Such materials have applications in sensing, imaging, and lighting technologies (Andrews et al., 2009).

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVRFOUXPZFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one | |

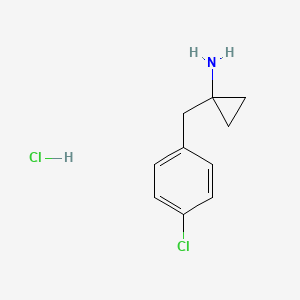

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)